BenchChemオンラインストアへようこそ!

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

Physicochemical profiling Drug-likeness Lead optimization

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 2091452-05-8; PubChem CID is a heterocyclic small molecule featuring a pyrazolone core N-substituted with a 6-aminopyridin-3-yl group and bearing methyl groups at the 3- and 4-positions. With a molecular formula of C10H12N4O and molecular weight of 204.23 g·mol⁻¹, the compound exhibits a computed XLogP3-AA of 0.4, a topological polar surface area (TPSA) of 71.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B13196167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCC1C(=NN(C1=O)C2=CN=C(C=C2)N)C
InChIInChI=1S/C10H12N4O/c1-6-7(2)13-14(10(6)15)8-3-4-9(11)12-5-8/h3-6H,1-2H3,(H2,11,12)
InChIKeyIUPUNBKMLILTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one: Procurement-Relevant Physicochemical and Structural Baseline


1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 2091452-05-8; PubChem CID 131574727) is a heterocyclic small molecule featuring a pyrazolone core N-substituted with a 6-aminopyridin-3-yl group and bearing methyl groups at the 3- and 4-positions [1]. With a molecular formula of C10H12N4O and molecular weight of 204.23 g·mol⁻¹, the compound exhibits a computed XLogP3-AA of 0.4, a topological polar surface area (TPSA) of 71.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is commercially available at a minimum purity specification of 95% from established research chemical suppliers . The compound belongs to the aminopyridinyl-pyrazolone class, a scaffold that has been explored in kinase inhibitor medicinal chemistry programs targeting JAK2 and related tyrosine kinases [2].

Why 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one Cannot Be Interchanged with Other Aminopyridinyl-Pyrazolones


Aminopyridinyl-pyrazolones are not a commodity chemical class where simple substitution is risk-free. The 3,4-dimethyl substitution pattern on the pyrazolone ring of the target compound directly governs its computed physicochemical profile—XLogP3-AA of 0.4, TPSA of 71.6 Ų, and a single rotatable bond—which in turn dictates solubility, permeability, and metabolic stability in biological systems [1]. Even minor alkyl group variations on the pyrazolone ring (e.g., 3-methyl, 3-ethyl, or 3-propyl analogs) are expected to alter logP, hydrogen bonding capacity, and steric bulk in ways that can shift kinase selectivity profiles, as demonstrated across structurally related 6-aminopyrazolyl-pyridine series [2][3]. Furthermore, the 6-amino group on the pyridine ring serves as a critical hydrogen bond donor and a potential synthetic handle for further derivatization; its position (para to the pyrazolone attachment) is fixed and cannot be altered without losing the pharmacophoric features exploited in JAK2 and Wee1 inhibitor design programs [3][4]. Procurement of an analog with a different substitution pattern therefore carries the risk of altered target engagement, off-target activity, and synthetic incompatibility in downstream medicinal chemistry workflows.

Quantitative Differentiation Evidence for 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one Against Structural Analogs


Physicochemical Differentiation: 3,4-Dimethyl Substitution Confers a Distinct XLogP3-AA and TPSA Profile Compared to Mono-Methyl and Non-Methylated Analogs

The target compound's computed XLogP3-AA of 0.4 and TPSA of 71.6 Ų place it within favorable oral drug-likeness space, with a single rotatable bond conferring low conformational entropy [1]. Removal of either the 3-methyl or 4-methyl group (as in 1-(6-aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one or the 4-methyl-only analog) is predicted to alter the lipophilic-hydrophilic balance and hydrogen bonding surface, which are critical parameters governing membrane permeability and aqueous solubility [2]. While direct experimentally measured logP/logD values for the exact comparator series are not publicly available in peer-reviewed form, the computed differences in XLogP3-AA and TPSA provide a quantitative basis for selection when solubility or permeability optimization is a project goal.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Donor Count of 1 Distinguishes the 6-Aminopyridin-3-yl Pyrazolone from Carbonitrile-Containing JAK2 Scaffolds

The target compound possesses exactly one hydrogen bond donor (the exocyclic 6-NH₂ group on the pyridine ring), computed by Cactvs [1]. This contrasts with the 6-aminopyrazolyl-pyridine-3-carbonitrile series, where the carbonitrile group at the pyridine 3-position adds an H-bond acceptor but contributes zero additional H-bond donors [2]. In kinase hinge-binding pharmacophore models, the number and vector of hydrogen bond donors are critical determinants of kinase selectivity [3]. The pyrazolone carbonyl of the target compound acts as an H-bond acceptor (one of four total), but the absence of a second donor group means that the 6-NH₂ is the sole determinant of directional H-bond donation—a feature that may reduce polypharmacology risk compared to 2-aminopyridine or 2,6-diaminopyridine-containing analogs [3].

Kinase hinge-binding Pharmacophore design JAK2 inhibition

Commercially Specified Purity at 95% Enables Direct Use in Parallel Synthesis Without Additional Purification

AK Scientific supplies this compound at a minimum purity specification of 95%, with SDS and Certificate of Analysis available upon request . This purity threshold is suitable for direct use in parallel synthesis and initial biological screening without additional chromatographic purification, reducing workflow turnaround time [1]. Lower-purity lots (<90%) of structurally related aminopyridinyl-pyrazolones have been associated with side-product contamination that can interfere with biochemical assay readouts in kinase inhibition screens [2]. While not unique to this compound, the documented 95% minimum purity specification provides procurement certainty that is absent for less well-characterized custom-synthesized analogs.

Chemical procurement Parallel synthesis Medicinal chemistry

The Pyrazolone Carbonyl at Position 5 Provides a Synthetic Handle Absent in Pyrazole and Pyridine-3-Carbonitrile Analogs

The 5-oxo group of the dihydro-1H-pyrazol-5-one core is a reactive carbonyl that distinguishes this compound from fully aromatic pyrazole analogs (lacking the carbonyl) and from 6-aminopyrazolyl-pyridine-3-carbonitriles (where the electrophilic center is the nitrile carbon) [1][2]. This carbonyl enables chemoselective transformations—including hydrazone formation, reductive amination, and Grignard addition—that are not accessible with the carbonitrile or fully aromatic pyrazole analogs [3]. In the context of the Amgen pyrazolo-pyridinone patent family, the pyrazolone carbonyl is a key structural feature exploited for further ring annulation to generate tricyclic kinase inhibitor scaffolds [3].

Synthetic diversification Building block utility Late-stage functionalization

High-Confidence Application Scenarios for 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one Based on Quantitative Evidence


Kinase-Focused Fragment Library Design Requiring a Low-Molecular-Weight, Single-Hydrogen-Bond-Donor Aminopyridine Scaffold

With a molecular weight of 204.23 Da and a single hydrogen bond donor (6-NH₂), this compound meets fragment library criteria for ligand-efficient kinase hinge binders [1]. Its XLogP3-AA of 0.4 and TPSA of 71.6 Ų occupy the polar-fragment space that is often underrepresented in commercial fragment collections, making it a strategic procurement choice for fragment-based drug discovery programs targeting JAK2, Wee1, or p38 MAP kinase [2].

Parallel Synthesis of Aminopyridinyl-Pyrazolone-Derived Kinase Inhibitor Libraries via 5-Oxo Functionalization

The reactive 5-oxo group enables chemoselective diversification reactions (hydrazone formation, reductive amination, cyclocondensation) to generate arrays of pyrazolo-pyridinone analogs, as exemplified in the Amgen patent family [1]. The 95% minimum purity specification ensures that library production can proceed without time-consuming pre-purification of the building block, reducing synthesis cycle times.

Structure-Activity Relationship (SAR) Studies Exploring the Impact of 3,4-Dialkyl Substitution on Kinase Selectivity

The 3,4-dimethyl substitution pattern provides a defined steric and electronic baseline for SAR exploration. In the context of 6-aminopyrazolyl-pyridine JAK2 inhibitor programs, incremental alkyl group variation at the pyrazolone 3- and 4-positions is a proven strategy for tuning kinase selectivity [1]. This compound serves as the 3,4-dimethyl reference point from which mono-methyl, ethyl, and propyl analogs can be systematically compared in biochemical kinase panels.

Property-Guided Lead Optimization Where Balanced logP and Low Conformational Flexibility Are Prioritized

The computed XLogP3-AA of 0.4 is near the lower boundary of CNS drug-like space and within the optimal range for oral absorption, while the single rotatable bond minimizes entropic penalty upon target binding [1]. For projects where high conformational flexibility or excessive lipophilicity of lead compounds has caused ADMET liabilities, this scaffold may serve as a more property-aligned starting point compared to higher-logP or more flexible aminopyridine analogs.

Quote Request

Request a Quote for 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.